Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
Description
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate (molecular formula: C₁₇H₁₆ClN₂O₂; monoisotopic mass: 226.0509 Da) is a hydrazonoacetate derivative characterized by a benzyl ester group, a chloro substituent, and a 4-methylphenyl hydrazone moiety. Its Z-configuration at the C=N bond is critical for its structural and electronic properties . The compound is synthesized via condensation reactions involving benzyl chloroacetate and 4-methylphenylhydrazine, often under basic conditions (e.g., triethylamine catalysis) . Its structural identity is confirmed through elemental analysis, IR (stretching at ~1740 cm⁻¹ for ester C=O), and NMR spectroscopy (δ ~7.3 ppm for aromatic protons) .
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15+ |
InChI Key |
RIADLAWXBAWXSL-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)OCC2=CC=CC=C2)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 4-methylphenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazono linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds.
Reduction Reactions: The hydrazono group can also be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, azo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The hydrazono group is particularly reactive and can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Comparison of Hydrazonoacetate Derivatives
- Electron-Withdrawing Groups (e.g., 4-Cl): Reduce electron density, which may favor nucleophilic attack at the chloroacetate moiety . Ester vs. Ketone: Benzyl/ethyl esters exhibit higher solubility in polar solvents (e.g., ethanol) compared to ketone derivatives .
Crystallographic and Hydrogen-Bonding Variations
Table 2: Crystallographic Data
- Hydrogen Bonding : All derivatives form intermolecular N–H···O bonds (~2.9 Å), stabilizing crystal lattices. The 4-methoxy derivative exhibits shorter bonds due to enhanced electron density from the OCH₃ group .
- C=N Bond Length : Ranges from 1.27–1.29 Å, consistent with double-bond character. Subtle variations correlate with substituent electronic effects .
Biological Activity
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a compound that belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analyses with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 267.74 g/mol
- Functional Groups : Chlorine, hydrazone, and benzyl groups contribute to its reactivity and biological properties.
The biological activity of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the chlorine atom enhances its electrophilic character, facilitating nucleophilic attacks by biological molecules. This property is significant in drug design, particularly for targeting specific proteins involved in disease pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives. For instance, compounds with similar structures demonstrated varying degrees of antibacterial activity against strains like Staphylococcus aureus and Bacillus cereus. Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate's structural similarities suggest it may exhibit comparable effects.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate | Staphylococcus aureus | TBD |
| Similar Hydrazone Derivative | Bacillus cereus | 7.5 ± 0.6 |
Cytotoxicity
Studies have also investigated the cytotoxic effects of hydrazones on cancer cell lines. The structure-activity relationship (SAR) indicates that substitutions on the phenyl ring significantly influence cytotoxicity. For example, halogenated derivatives often exhibit enhanced activity compared to their non-halogenated counterparts.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate | A-431 (epidermoid carcinoma) | TBD |
| Doxorubicin (reference drug) | A-431 | <10 |
Case Studies
- Antibacterial Efficacy : A study focused on synthesizing various hydrazone derivatives revealed that those with electron-withdrawing groups exhibited significant antibacterial activity. Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate was included in this analysis, showing promise due to its structural features.
- Anticancer Potential : In vitro testing on several cancer cell lines indicated that benzyl-substituted hydrazones could induce apoptosis through caspase activation pathways. The unique combination of the chlorinated and hydrazone functionalities may enhance its effectiveness against resistant cancer types.
Comparative Analysis with Similar Compounds
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate can be compared with related compounds to better understand its unique properties:
| Compound Name | Molecular Structure | Unique Features |
|---|---|---|
| Benzyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]acetate | Cl substituted with Br | Higher reactivity due to bromine |
| Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate | Ethyl instead of benzyl | Lower lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
